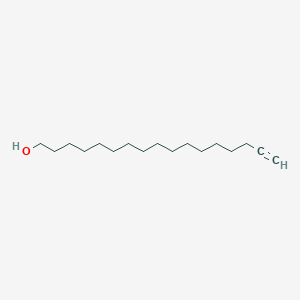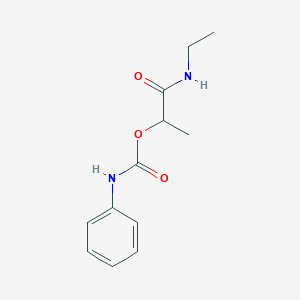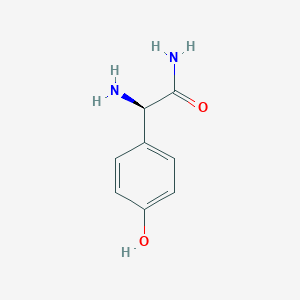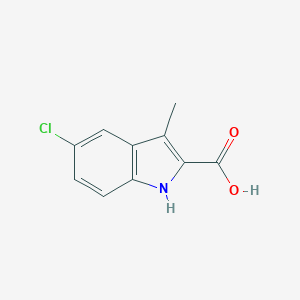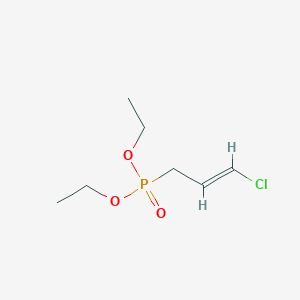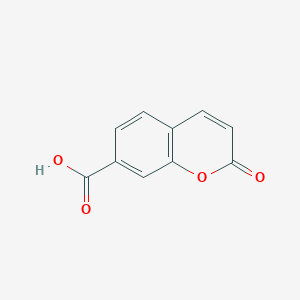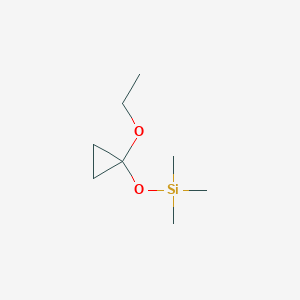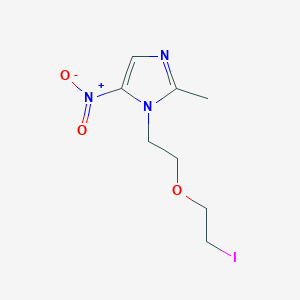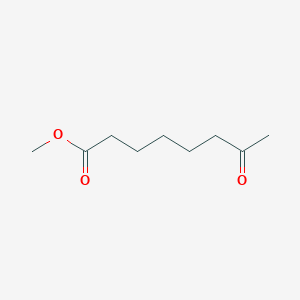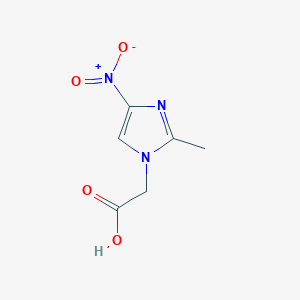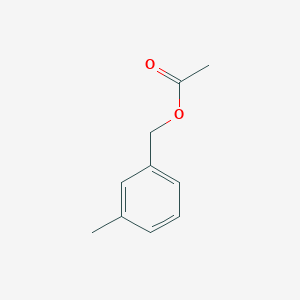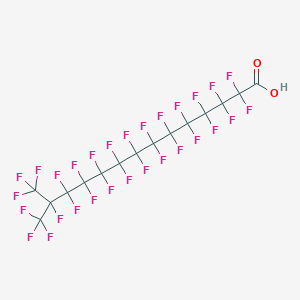
Hexacosafluoro-13-(trifluoromethyl)myristic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexacosafluoro-13-(trifluoromethyl)myristic acid, also known as HFTM, is a fluorinated fatty acid that has gained attention in scientific research due to its unique properties. HFTM is a highly fluorinated compound, which makes it resistant to degradation and ideal for use in various applications.
作用机制
Hexacosafluoro-13-(trifluoromethyl)myristic acid has a unique mechanism of action that is related to its high fluorination. The fluorinated carbon atoms in Hexacosafluoro-13-(trifluoromethyl)myristic acid are highly electronegative, which makes them attractive to other electronegative atoms such as oxygen and nitrogen. This property allows Hexacosafluoro-13-(trifluoromethyl)myristic acid to interact with biological membranes and alter their properties, such as fluidity and permeability.
生化和生理效应
Hexacosafluoro-13-(trifluoromethyl)myristic acid has been shown to have a variety of biochemical and physiological effects, including the ability to alter the structure and function of biological membranes, inhibit the activity of enzymes, and modulate the activity of ion channels. Hexacosafluoro-13-(trifluoromethyl)myristic acid has also been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
Hexacosafluoro-13-(trifluoromethyl)myristic acid has several advantages for use in lab experiments, including its high stability and resistance to degradation. However, the low yield and complex synthesis process can be a limitation for some applications. Additionally, the high fluorination of Hexacosafluoro-13-(trifluoromethyl)myristic acid can make it difficult to study its effects on biological systems.
未来方向
There are several future directions for research on Hexacosafluoro-13-(trifluoromethyl)myristic acid, including the development of new synthesis methods to increase yield and reduce complexity, the study of Hexacosafluoro-13-(trifluoromethyl)myristic acid's effects on biological systems in vivo, and the development of new applications for Hexacosafluoro-13-(trifluoromethyl)myristic acid in materials science and biotechnology. Additionally, the use of Hexacosafluoro-13-(trifluoromethyl)myristic acid in drug delivery systems and as a diagnostic tool in medical imaging is an area of growing interest.
In conclusion, Hexacosafluoro-13-(trifluoromethyl)myristic acid is a unique compound with a range of potential applications in scientific research. Its high fluorination and stability make it an ideal tool for studying biological membranes and developing new materials. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of Hexacosafluoro-13-(trifluoromethyl)myristic acid involves the reaction of myristic acid with trifluoromethyl iodide in the presence of a catalyst. The reaction takes place under high pressure and high temperature, and the resulting product is purified using chromatography. The yield of Hexacosafluoro-13-(trifluoromethyl)myristic acid is typically low, and the synthesis process is complex and time-consuming.
科学研究应用
Hexacosafluoro-13-(trifluoromethyl)myristic acid has been used in various scientific research applications, including as a surfactant in the production of fluorinated coatings, as a lubricant in the aerospace industry, and as a probe in nuclear magnetic resonance spectroscopy. Hexacosafluoro-13-(trifluoromethyl)myristic acid has also been used in biological research as a tool to study the structure and function of biological membranes.
属性
CAS 编号 |
18024-09-4 |
|---|---|
产品名称 |
Hexacosafluoro-13-(trifluoromethyl)myristic acid |
分子式 |
C15HF29O2 |
分子量 |
764.12 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)tetradecanoic acid |
InChI |
InChI=1S/C15HF29O2/c16-2(17,1(45)46)4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)13(37,38)11(33,34)9(29,30)7(25,26)5(21,22)3(18,14(39,40)41)15(42,43)44/h(H,45,46) |
InChI 键 |
FQAXLPZGSQABMD-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
规范 SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
其他 CAS 编号 |
18024-09-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[a]pyrene-d12](/img/structure/B107138.png)

